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Compound of Interest

2-(4-
Compound Name:
Methoxyphenoxy)benzaldehyde

Cat. No.: B092629

An In-depth Technical Guide to 2-(4-Methoxyphenoxy)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical
properties of 2-(4-Methoxyphenoxy)benzaldehyde. The information is curated for
researchers, scientists, and professionals in drug development, with a focus on data
presentation, experimental protocols, and logical visualizations to support further research and
application.

Core Chemical Information

2-(4-Methoxyphenoxy)benzaldehyde is an aromatic aldehyde with a methoxyphenoxy
substituent at the ortho position. Its chemical structure consists of a benzaldehyde ring linked
to a methoxybenzene ring through an ether bond.

Table 1: Compound Identifiers
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Identifier Value Reference
CAS Number 19434-36-7 [1]
Molecular Formula C14H1203 [1]
Molecular Weight 228.24 g/mol [1]

1S/C14H1203/c1-16-12-6-8-
InChl 13(9-7-12)17-14-5-3-2-4- [1]
11(14)10-15/h2-10H,1H3

ZPGJUBFCROCTOT-
InChlKey [1]
UHFFFAOYSA-N

SMILES 0O=CclcccecclOc2cec(0OC)cc2 [1]

Physical and Chemical Properties

Detailed experimental data for all physical properties of 2-(4-Methoxyphenoxy)benzaldehyde
are not readily available in the literature. The following tables summarize the known
experimental data and predicted values, along with data for its isomers, 3-(4-
Methoxyphenoxy)benzaldehyde and 4-(4-Methoxyphenoxy)benzaldehyde, for comparison.

Table 2: Physical Properties
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Property

2-(4-
Methoxyphenoxy)b
enzaldehyde

3-(4-
Methoxyphenoxy)b
enzaldehyde

4-(4-
Methoxyphenoxy)b
enzaldehyde

Physical Form Solid[1] Liquid[2] Solid
Melting Point 57-61 °C[1] Not applicable 58-62 °C[3]
Predicted: 359.5 +
N ) Predicted: 359.5 + 145°Cat0.4
Boiling Point 27.0°C at 760
27.0 °C at 760 mmHg mmHg[2][4]
mmHg[3]
) Predicted: 1.166 + Predicted: 1.166 +
Density 1.089 g/mL at 25 °C[2]
0.06 g/cm?3 0.06 g/cm?3[3]
Refractive Index _ _
Not available 1.596[2] Predicted: 1.591
(n20/D)
Soluble in organic
N solvents such as - Soluble in organic
Solubility Not specified.

chloroform and
DMSO.

solvents.

Table 3: Spectral Data (Predicted and Comparative)
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2-(4-

Data from Isomers/Related

Data Type Methoxyphenoxy)benzalde
. Compounds
hyde (Predicted/Expected)
Expected chemical shifts ) )
4-isomer (experimental,
(CDCIs): Aldehyde proton
_ CDCIs3): 9.90 (s, 1H, CHO),
(CHO) ~9.8-10.0 ppm (singlet);
1H NMR , 7.81-7.83 (m, 2H), 6.99-7.05
Aromatic protons ~6.8-8.0 ppm
) (m, 4H), 6.92-6.95 (m, 2H),
(multiplets); Methoxy protons
_ 3.83 (s, 3H, OCHs).[5]
(OCHs) ~3.8 ppm (singlet).
Expected chemical shifts ] ]
4-isomer (experimental,
(CDCIs): Carbonyl carbon
CDCIs): 190.9 (CHO), 164.2,
(C=0) ~190-192 ppm;
13C NMR 157.0, 148.3, 132.1, 131.0,

Aromatic carbons ~114-162
ppm; Methoxy carbon (OCHs)
~55-56 ppm.

122.0, 116.9, 115.3, 55.8
(OCHs).[5]

IR Spectroscopy

Expected characteristic peaks
(cm~1): ~2850 and ~2750 (C-H
stretch of aldehyde), ~1700
(C=0 stretch of aldehyde),
~1600 and ~1500 (C=C stretch
of aromatic rings), ~1240
(asymmetric C-O-C stretch of
ether), ~1030 (symmetric C-O-
C stretch of ether).

4-isomer (experimental): 1680
(s, C=0), 1595 (m), 1575 (s),
1495 (s), 1230 (s), 1195 (s),
1150 (s).[5]

Experimental Protocols

While a specific published protocol for the synthesis of 2-(4-Methoxyphenoxy)benzaldehyde

is not readily available, it can be synthesized through standard organic chemistry reactions

such as the Williamson ether synthesis or the Ullmann condensation. Below are detailed

hypothetical protocols based on these established methods.

Synthesis via Williamson Ether Synthesis
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This method involves the reaction of the sodium salt of 2-hydroxybenzaldehyde with 4-
bromoanisole.

Materials:

2-Hydroxybenzaldehyde

e Sodium hydride (NaH)

» 4-Bromoanisole

e Anhydrous N,N-Dimethylformamide (DMF)

o Diethyl ether

e Saturated aqueous ammonium chloride (NH4Cl)
e Brine

e Anhydrous magnesium sulfate (MgSQOa)
Procedure:

e To a solution of 2-hydroxybenzaldehyde (1.0 eq) in anhydrous DMF under an inert
atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 eq) portion-wise at 0 °C.

 Allow the reaction mixture to stir at room temperature for 30 minutes.
e Add 4-bromoanisole (1.2 eq) to the reaction mixture.

» Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer
Chromatography (TLC).

» After completion of the reaction (typically 12-24 hours), cool the mixture to room
temperature.

e Quench the reaction by the slow addition of saturated agueous NH4Cl.

o Extract the product with diethyl ether (3 x 50 mL).
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» Wash the combined organic layers with water and then with brine.

e Dry the organic layer over anhydrous MgSOu4, filter, and concentrate under reduced
pressure.

» Purify the crude product by column chromatography on silica gel using a hexane/ethyl
acetate gradient to yield 2-(4-Methoxyphenoxy)benzaldehyde.

2-Hydroxybenzaldehyde + NaH Stir at 0°C to RT, Quench with NH4Cl(aq) (Al
[ + 4-Bromoanisole in DMF then heat to 80-100°C Extract with Diethyl Ether Callvia ChI@ER ZHEANED RO e

Click to download full resolution via product page

Figure 1: Workflow for Williamson Ether Synthesis.

Synthesis via Ullmann Condensation

This method involves the copper-catalyzed reaction of 2-bromobenzaldehyde with 4-
methoxyphenol.[6]

Materials:

2-Bromobenzaldehyde

» 4-Methoxyphenol

o Copper(l) iodide (Cul)

e Potassium carbonate (K2COs)

o Anhydrous dimethyl sulfoxide (DMSO)
o Ethyl acetate

o Water

e Brine
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e Anhydrous sodium sulfate (Na2S0a4)

Procedure:

In a reaction vessel, combine 2-bromobenzaldehyde (1.0 eq), 4-methoxyphenol (1.2 eq), Cul
(0.1 eq), and K2COs (2.0 eq).

e Add anhydrous DMSO to the vessel under an inert atmosphere.

e Heat the reaction mixture to 120-140 °C with vigorous stirring.

» Monitor the reaction by TLC until the starting material is consumed.
e Cool the reaction mixture to room temperature and dilute with water.
o Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

e Wash the combined organic layers with water and brine.

» Dry the organic layer over anhydrous Na=SOa4, filter, and remove the solvent under reduced
pressure.

 Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate) to
obtain 2-(4-Methoxyphenoxy)benzaldehyde.

2-Bromobenzaldehyde + 4-Methoxyphenol o Dilute with Water
[ + Cul + K3CO3 in DMSO Heat to 120-140°C Extract with Ethyl Acetate Column Chromatography 2-(4-Methoxyphenoxy)benzaldehyde

Click to download full resolution via product page

Figure 2: Workflow for Ullmann Condensation.

Biological Activity and Signaling Pathways

As of the date of this document, there is no specific literature available detailing the biological
activity or the involvement of 2-(4-Methoxyphenoxy)benzaldehyde in any signaling pathways.
However, research on related benzaldehyde derivatives suggests potential areas for
investigation.
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For instance, some benzaldehyde derivatives have been reported to exhibit anti-inflammatory
effects. One study demonstrated that a novel benzaldehyde from a coral-derived fungus
exerted anti-inflammatory effects by suppressing the MAPK signaling pathway in RAW264.7
cells. This was achieved by inhibiting the phosphorylation of JINK, ERK, and p38.

Additionally, benzaldehyde itself has been evaluated for its potential as an antibiotic modulator
and has shown toxic effects against Drosophila melanogaster.[7][8] These studies suggest that
the benzaldehyde moiety is a pharmacologically active scaffold.

Given the lack of direct evidence, the following diagram illustrates a hypothetical signaling
pathway based on the observed anti-inflammatory effects of a related benzaldehyde derivative.
This serves as a potential logical framework for future research into the biological activities of
2-(4-Methoxyphenoxy)benzaldehyde.
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Figure 3: Hypothetical Anti-Inflammatory Signaling Pathway.
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Conclusion

2-(4-Methoxyphenoxy)benzaldehyde is a readily synthesizable aromatic compound with
potential for further investigation, particularly in the fields of medicinal chemistry and materials
science. This guide has summarized its known physical and chemical properties, provided
detailed potential synthetic protocols, and suggested avenues for future research into its
biological activities based on data from related compounds. The provided visualizations offer
clear workflows and logical connections to aid in experimental design and hypothesis
generation. Further experimental validation of the predicted properties and biological effects is
warranted.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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